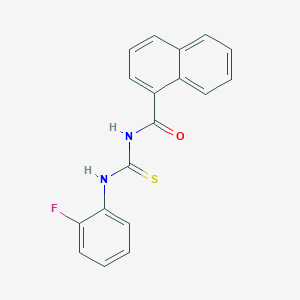![molecular formula C16H19NO4S B253214 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide, also known as TMEB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TMEB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities. In
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to inhibit the migration of immune cells such as neutrophils and macrophages. In animal models, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to reduce inflammation and pain in a dose-dependent manner.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its potential as a therapeutic agent for inflammatory diseases and cancer. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have anti-inflammatory and anticancer properties in vitro and in vivo, making it a promising candidate for further study. However, one limitation of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has not been extensively studied for its pharmacokinetic properties, which may affect its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dose and administration route for 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide in these conditions. Another area of interest is the development of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide could be studied in combination with other therapeutic agents to determine its potential as a synergistic treatment for cancer.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide involves a multistep process that starts with the reaction between 2-thiophenemethanol and 3,4,5-trimethoxybenzoyl chloride to form 3,4,5-trimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with ethyl magnesium bromide to produce the final product, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its anti-inflammatory activity. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential as a treatment for inflammatory diseases. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential as an anticancer agent. Studies have shown that 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Nom du produit |
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C16H19NO4S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H19NO4S/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-7-6-12-5-4-8-22-12/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
Clé InChI |
SKGBFUKYQVAIFX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)

